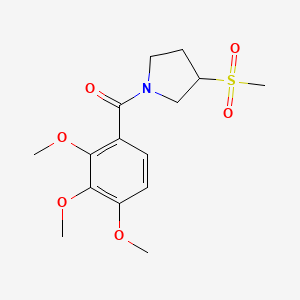
(3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrrolidine and has gained attention in scientific research due to its potential therapeutic applications. It has been evaluated for its antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
Synthesis Analysis
The compound can be synthesized from different cyclic or acyclic precursors . A mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′ N ′ , N′ N ′ -tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide. The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The crystal structure of the compound has been elucidated .Chemical Reactions Analysis
The compound has been involved in various chemical reactions, including antiproliferative activity on selected human cancer cell lines . It has also been used in the synthesis of selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .作用機序
The exact mechanism of action of (3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which may contribute to its neuroprotective effects. This compound has also been shown to modulate the expression of various genes involved in inflammation and cell death, suggesting its potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
(3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone has several advantages for lab experiments, including its high potency and selectivity. However, it also has some limitations, including its complex synthesis method and potential toxicity. Therefore, careful consideration should be given to the appropriate dosage and safety precautions when working with this compound.
将来の方向性
The potential applications of (3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone in medicinal chemistry and pharmacology are vast. Future research should focus on elucidating the exact mechanism of action of this compound and identifying its potential therapeutic targets. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, the development of new synthetic methods for this compound could lead to improved yields and reduce the complexity of its synthesis.
合成法
The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a complex process that involves several steps. The first step is the synthesis of 2,3,4-trimethoxybenzaldehyde, which is then reacted with 3-methylsulfonylpyrrolidine in the presence of a reducing agent to yield the desired product, this compound. The purity and yield of this compound can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
(3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been shown to possess potent inhibitory activity against various enzymes, including acetylcholinesterase and monoamine oxidase, making it a potential candidate for the treatment of Alzheimer's disease and depression.
特性
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-20-12-6-5-11(13(21-2)14(12)22-3)15(17)16-8-7-10(9-16)23(4,18)19/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDYOIDIDWTOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

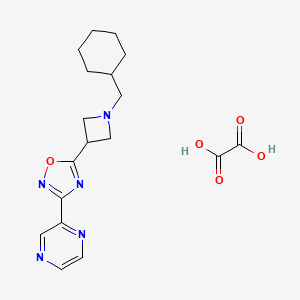
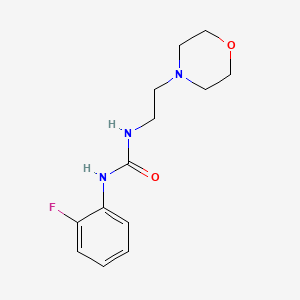
![N-(3-cyanophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2758406.png)
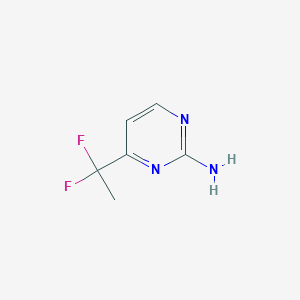
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2758408.png)
![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2758410.png)
![1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide](/img/structure/B2758411.png)
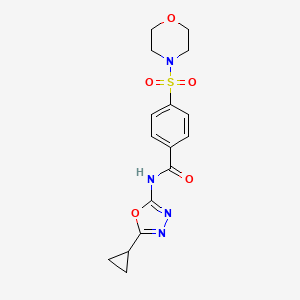
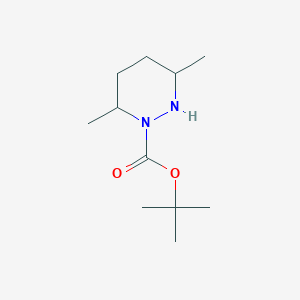
![2-[2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B2758415.png)
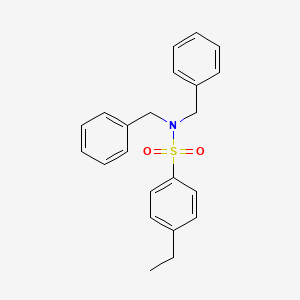

![3-phenyl-2-{[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B2758418.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2758421.png)